molecular formula C12H14ClF2N3 B12217096 1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Cat. No.: B12217096
M. Wt: 273.71 g/mol
InChI Key: VJXFVHMUXNYCPG-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is a synthetic organic compound that features a difluorophenyl group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Coupling Reaction: The final step involves coupling the pyrazole moiety with the difluorophenyl group using a suitable coupling reagent, such as a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine involves its interaction with specific molecular targets. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: This compound has a similar pyrazole moiety but differs in the substitution pattern on the phenyl ring.

    1-Phenyl-3-methyl-5-pyrazolone: This compound also features a pyrazole ring but lacks the difluorophenyl group.

Uniqueness

1-(3,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine is unique due to the presence of both the difluorophenyl group and the pyrazole moiety. This combination imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-(1-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-3-2-12(16-17)8-15-7-9-4-10(13)6-11(14)5-9;/h2-6,15H,7-8H2,1H3;1H

InChI Key

VJXFVHMUXNYCPG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)CNCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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